An In-depth Technical Guide to the Physical Properties of 5-amino-2-methoxy-N,N-dimethylbenzamide
An In-depth Technical Guide to the Physical Properties of 5-amino-2-methoxy-N,N-dimethylbenzamide
Introduction
5-amino-2-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide of significant interest to researchers in medicinal chemistry and drug development. Its unique structural combination of a dimethylbenzamide core with amino and methoxy functional groups presents a versatile scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and application in a laboratory setting. This guide provides a comprehensive overview of the known and anticipated physical characteristics of 5-amino-2-methoxy-N,N-dimethylbenzamide, contextualized with data from structurally related analogs. Due to the limited availability of direct experimental data for the title compound, this paper will leverage comparative analysis of similar molecules to provide a scientifically grounded estimation of its properties.
Molecular Structure and its Influence on Physical Properties
The molecular structure of 5-amino-2-methoxy-N,N-dimethylbenzamide dictates its physical behavior. The presence of a polar amide group, a hydrogen-bond-donating amino group, and a polar methoxy group suggests that this compound will exhibit moderate to high polarity. The N,N-dimethyl substitution on the amide nitrogen precludes hydrogen bond donation from the amide itself, which will differentiate its properties from its primary and secondary amide counterparts. The overall planarity of the benzene ring, coupled with the potential for intermolecular hydrogen bonding via the amino group, is expected to influence its melting point and solubility.
Caption: 2D structure of 5-amino-2-methoxy-N,N-dimethylbenzamide.
Comparative Analysis of Physical Properties
To estimate the physical properties of 5-amino-2-methoxy-N,N-dimethylbenzamide, a comparative analysis of structurally similar compounds is presented below. This approach allows for informed predictions of its behavior.
| Property | N,N-Dimethylbenzamide[1][2] | 2-Methoxy-N,N-dimethylbenzamide[3] | 5-Amino-2-methoxybenzoic acid methyl ester[4] | 5-Amino-2-methoxybenzamide |
| CAS Number | 611-74-5 | 7291-34-1 | 22802-67-1 | 1882-71-9[5] |
| Molecular Formula | C₉H₁₁NO | C₁₀H₁₃NO₂ | C₉H₁₁NO₃ | C₈H₁₀N₂O₂[5] |
| Molecular Weight | 149.19 g/mol | 179.22 g/mol | 181.19 g/mol | 166.18 g/mol [5] |
| Appearance | White to slightly yellow crystalline solid | N/A | Pale yellow liquid | N/A |
| Melting Point | 43-45 °C | N/A | N/A | N/A |
| Boiling Point | 132-133 °C @ 15 mmHg | 100 °C @ 0.4 Torr | > 327 °C @ 760 mmHg | N/A |
| Solubility | Soluble in water | N/A | N/A | N/A |
Based on this comparative data, it is anticipated that 5-amino-2-methoxy-N,N-dimethylbenzamide will be a solid at room temperature, likely with a melting point higher than that of N,N-dimethylbenzamide due to the additional polar functional groups contributing to intermolecular forces. The boiling point is expected to be significantly high, likely requiring vacuum distillation to prevent decomposition. The presence of both amino and methoxy groups should enhance its solubility in polar organic solvents.
Experimental Protocols for Physical Property Determination
The following are standard, field-proven methodologies for determining the key physical properties of a novel compound like 5-amino-2-methoxy-N,N-dimethylbenzamide.
Melting Point Determination
Causality: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.
Methodology:
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Sample Preparation: A small, crystalline sample of 5-amino-2-methoxy-N,N-dimethylbenzamide is finely powdered.
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Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination under Reduced Pressure
Causality: Many organic compounds decompose at their atmospheric boiling points. Reduction of pressure lowers the boiling point, allowing for distillation of thermally sensitive compounds.
Methodology:
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Apparatus Setup: A micro-distillation apparatus is assembled, including a flask containing the sample, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
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Heating: The distillation flask is gently heated in a heating mantle or oil bath.
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Equilibrium Establishment: The pressure is carefully lowered to the desired value.
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Observation: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded, along with the corresponding pressure.
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Data Correction: If necessary, a nomograph can be used to estimate the boiling point at atmospheric pressure.
Solubility Assessment
Causality: The solubility of a compound in various solvents provides insight into its polarity and is critical for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
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Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
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Sample Preparation: A pre-weighed amount of 5-amino-2-methoxy-N,N-dimethylbenzamide (e.g., 10 mg) is placed in a series of vials.
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Solvent Addition: An initial volume of each solvent (e.g., 0.1 mL) is added to the respective vials.
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Observation and Agitation: The vials are agitated (e.g., vortexed) and observed for dissolution.
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Incremental Solvent Addition: If the sample does not dissolve, the solvent is added in small increments until dissolution is achieved or a maximum volume is reached.
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Classification: The solubility is qualitatively classified as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required for dissolution.
